(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 675602-76-3
VCID: VC2791637
InChI: InChI=1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3/t15-/m0/s1
SMILES: CN(C(CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate

CAS No.: 675602-76-3

Cat. No.: VC2791637

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate - 675602-76-3

Specification

CAS No. 675602-76-3
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3/t15-/m0/s1
Standard InChI Key CQVKXKBHQQPCCC-HNNXBMFYSA-N
Isomeric SMILES CN([C@@H](CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2
SMILES CN(C(CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C(CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is classified as a carbamate derivative with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol. The compound features several key functional groups, including a benzyl moiety, a carbamate group, a hydroxyl group, and a pyrrolidine ring, all connected through a chiral carbon center with S-configuration.

The IUPAC name for this compound is benzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate. Its structure contains multiple potential sites for chemical reactions, including nucleophilic centers and functional groups capable of participating in various chemical transformations.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate:

PropertyValueSource
CAS Number675602-76-3
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
IUPAC Namebenzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
Standard InChIInChI=1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3/t15-/m0/s1
Standard InChIKeyCQVKXKBHQQPCCC-HNNXBMFYSA-N
Isomeric SMILESCN(C@@HCO)C(=O)OCC2=CC=CC=C2

Structural Features

The compound contains several notable structural features that contribute to its chemical behavior and potential biological activity:

  • A chiral center with S configuration

  • A carbamate functional group (-NCOO-)

  • A pyrrolidine heterocyclic ring

  • A primary alcohol (hydroxyl) group

  • A benzyl protecting group

  • A tertiary amine (methylated nitrogen)

These functional groups provide multiple sites for chemical reactivity, hydrogen bonding, and potential interactions with biological targets, making the compound versatile for various applications in organic synthesis and medicinal chemistry.

Applications in Pharmaceutical Research

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate has gained significant attention in pharmaceutical research due to its structural complexity and potential biological activities.

Role as a Synthetic Intermediate

The compound serves primarily as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its diverse functional groups make it a valuable building block for constructing more complex molecules with potential biological activities. The chiral center provides opportunities for stereoselective synthesis of pharmaceutically active compounds.

Structure-Activity Relationships

Understanding the structure-activity relationships of (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is crucial for optimizing its potential biological activities and developing derivatives with enhanced properties.

Key Pharmacophores

The compound contains several potential pharmacophores that could contribute to biological activity:

  • The carbamate group, which can act as a hydrogen bond acceptor

  • The hydroxyl group, which can serve as both a hydrogen bond donor and acceptor

  • The pyrrolidine nitrogen, which can participate in hydrogen bonding and ionic interactions

  • The aromatic benzyl group, which can engage in π-π stacking interactions with aromatic residues in target proteins

Comparison with Related Compounds

Several structurally related compounds have been studied, providing insights into how structural modifications might affect biological activity. For example, the related compound (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate, which has an additional 4-hydroxyphenyl group, exhibits a different molecular weight (368.5 g/mol) and potentially different biological properties .

Research Methodologies

Current research on (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate employs various analytical and experimental techniques to characterize its properties and explore its potential applications.

Analytical Techniques

The following analytical methods are commonly used to characterize the compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for determination of absolute configuration

  • Chromatographic techniques for purity assessment

Biological Assays

To evaluate the potential biological activities of (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate, various in vitro and in vivo assays may be employed, including:

  • Enzyme inhibition assays

  • Receptor binding studies

  • Cell-based assays for cytotoxicity and efficacy

  • Animal models for pharmacokinetic and pharmacodynamic studies

Computational Studies

Computational approaches play an important role in understanding the behavior and potential applications of (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate.

Molecular Modeling

Molecular modeling techniques can provide insights into the compound's:

  • Conformational preferences

  • Binding modes with potential biological targets

  • Pharmacophoric features essential for activity

  • Structure-based design of more potent derivatives

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies can establish correlations between the compound's structural features and its biological activities, guiding the design of improved analogs with enhanced properties.

Future Research Directions

The continued investigation of (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate holds promise for several areas of research and development.

Medicinal Chemistry Applications

Future research might focus on:

  • Development of more potent and selective derivatives

  • Investigation of specific therapeutic targets

  • Optimization of pharmacokinetic properties

  • Exploration of structure-activity relationships

Synthetic Methodology Improvements

Advances in synthetic methods could lead to:

  • More efficient synthesis routes with higher yields

  • Improved stereoselectivity

  • Environmentally friendly synthetic approaches

  • Scale-up strategies for industrial production

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